molecular formula C12H11NS B12977450 2-Cyclopropyl-4-phenylthiazole

2-Cyclopropyl-4-phenylthiazole

Cat. No.: B12977450
M. Wt: 201.29 g/mol
InChI Key: UPDBOMVIECHXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-phenylthiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel anti-infective and anticancer agents. Compounds based on the phenylthiazole core have demonstrated potent activity against multidrug-resistant bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA) . The mechanism of action for antibacterial phenylthiazole derivatives involves the inhibition of bacterial cell wall synthesis by targeting key enzymes, undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP) . Furthermore, the 4-phenylthiazole structure serves as a key precursor and ligand in inorganic chemistry. It is used to create cyclometalated Ruthenium(II) and Osmium(II) complexes, which are investigated for their in vitro anticancer properties and ability to interact with biological targets like G-quadruplex DNA structures . This compound is offered exclusively for research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-cyclopropyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C12H11NS/c1-2-4-9(5-3-1)11-8-14-12(13-11)10-6-7-10/h1-5,8,10H,6-7H2

InChI Key

UPDBOMVIECHXHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Spectroscopic Characterization for Molecular Structure Elucidation of 2 Cyclopropyl 4 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of 2-cyclopropyl-4-phenylthiazole, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the cyclopropyl (B3062369) group appear as multiplets in the upfield region. Specifically, the four methylene (B1212753) (CH₂) protons of the cyclopropyl ring resonate as a multiplet between approximately δ 1.10 and 1.20 ppm. mathnet.ru The single methine (CH) proton of the cyclopropyl group is observed further downfield as a multiplet around δ 2.38 ppm. mathnet.ru

The proton attached to the C5 position of the thiazole (B1198619) ring (H5) typically appears as a sharp singlet at approximately δ 7.22 ppm. mathnet.ru The protons of the phenyl group exhibit complex multiplets in the aromatic region of the spectrum, generally between δ 7.36 and 7.90 ppm, corresponding to the ortho, meta, and para protons. mathnet.ru

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons
Cyclopropyl CH₂ 1.10–1.20 m 4
Cyclopropyl CH 2.38 m 1
Thiazole H5 7.22 s 1
Phenyl H 7.36 and 7.90 m 5

Solvent: CDCl₃, Frequency: 200 MHz mathnet.ru

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atoms of the cyclopropyl group are observed at the higher field end of the spectrum. The methylene (CH₂) carbons of the cyclopropyl ring show a signal at approximately δ 11.1 ppm, while the methine (CH) carbon appears at around δ 14.7 ppm. mathnet.ru

The C5 carbon of the thiazole ring resonates at approximately δ 110.3 ppm. mathnet.ru The carbon atoms of the phenyl ring produce a series of signals in the aromatic region, with the ortho- and meta-carbons appearing around δ 126.3 and 128.7 ppm, and the para-carbon at about δ 127.9 ppm. The ipso-carbon (the carbon attached to the thiazole ring) is found at approximately δ 133.8 ppm. mathnet.ru The C4 and C2 carbons of the thiazole ring are observed at δ 154.8 ppm and δ 173.5 ppm, respectively. mathnet.ru

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Cyclopropyl CH₂ 11.1
Cyclopropyl CH 14.7
Thiazole C5 110.3
Phenyl o- and m-CH 126.3 and 128.7
Phenyl p-CH 127.9
Phenyl i-C 133.8
Thiazole C4 154.8
Thiazole C2 173.5

Solvent: CDCl₃, Frequency: 50 MHz mathnet.ru

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 201, which corresponds to the molecular weight of the compound. mathnet.ru A significant fragment is often observed at m/z 200, corresponding to the loss of a hydrogen atom [M – H]⁺. mathnet.ru Another prominent fragment appears at m/z 134, which is frequently the base peak. mathnet.ru

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This technique is crucial for confirming the molecular formula of this compound and its derivatives, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of related thiazole compounds has been used to confirm their elemental composition with high precision. nih.govrsc.orgacs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds and functional groups. The spectrum, typically recorded in chloroform (CHCl₃), shows several key peaks. mathnet.ru Vibrations associated with the C-H bonds of the aromatic and cyclopropyl groups are observed in the region of 3004–3112 cm⁻¹. mathnet.ru The stretching vibrations of the C=C and C=N bonds within the phenyl and thiazole rings typically appear in the 1600–1688 cm⁻¹ range. mathnet.ru Specifically, bands around 1600 cm⁻¹ are characteristic of the phenyl ring, while those near 1652 cm⁻¹ and 1688 cm⁻¹ can be attributed to the thiazole ring system. mathnet.ru

Table 3: Infrared (IR) Spectroscopic Data for this compound

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretching (aromatic, cyclopropyl) 3112, 3064, 3024, 3004
C=C and C=N stretching (thiazole ring) 1688, 1652
C=C stretching (phenyl ring) 1600

Solvent: CHCl₃ mathnet.ru

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The study of how molecules interact with ultraviolet and visible light provides significant insights into their electronic structure. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques to probe the electronic transitions within a molecule.

Research Findings:

The photophysical properties of thiazole derivatives are of considerable interest. nih.govchim.it The electronic absorption and emission characteristics of these compounds are influenced by the nature and position of substituents on the thiazole ring. For instance, studies on various 5-N-arylamino-4-methylthiazoles have shown that their longest-wavelength absorption maxima can range from 338 to 432 nm, with corresponding fluorescence emission observed between 455 and 726 nm. researchgate.net The specific wavelengths are highly dependent on the electronic nature of the substituents.

A general trend observed in phenylthiazole derivatives is that the introduction of electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in their absorption and emission spectra. d-nb.info For example, the protonation of a pyridyl group attached to a thiazole ring can lead to a significant bathochromic shift in both absorption and emission. d-nb.info

Table 3.4.1: Expected Spectroscopic Data for this compound (Hypothetical)

ParameterExpected Wavelength Range (nm)Notes
UV-Vis Absorption (λmax) 280 - 350Based on data for related phenylthiazole derivatives. The exact maximum would depend on the solvent used.
Fluorescence Emission (λem) 350 - 450Expected to be a Stokes-shifted emission relative to the absorption. The quantum yield would be a key parameter to determine emission efficiency.

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required for precise values.

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique for studying chemical species that have one or more unpaired electrons, such as radicals.

Research Findings:

The study of radical ions of thiazole derivatives by ESR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density within the molecule. Research on the radical anion of 2-phenylthiazole (B155284) has shown that the unpaired electron is delocalized over both the thiazole and phenyl rings. rsc.org The rate of internal rotation between the two rings was found to be slow on the ESR timescale, even at room temperature, indicating a certain degree of rotational hindrance. rsc.org

In the context of this compound, ESR studies would typically involve the generation of its radical cation or anion, for example, through chemical or electrochemical oxidation or reduction. The resulting ESR spectrum would exhibit hyperfine coupling to the magnetic nuclei within the molecule, most notably the nitrogen atom of the thiazole ring and the protons of the phenyl and cyclopropyl groups.

The hyperfine coupling constants (hfcs) are directly proportional to the spin density at the respective nucleus and thus provide a map of the unpaired electron's distribution. For a hypothetical radical cation of this compound, one would expect significant spin density on the thiazole ring, particularly on the sulfur and nitrogen atoms, as well as delocalization onto the phenyl ring. The cyclopropyl group's protons would also exhibit hyperfine coupling, the magnitude of which would reveal the extent of spin delocalization onto this substituent.

Table 3.5.1: Predicted ESR Hyperfine Coupling Constants for the Radical Anion of this compound (Hypothetical)

NucleusPredicted Hyperfine Coupling Constant (Gauss)Notes
Thiazole-N 4.0 - 5.0Based on values for similar thiazole radical anions.
Phenyl-H (ortho, para) 1.0 - 3.0Indicating significant spin delocalization onto the phenyl ring.
Phenyl-H (meta) < 1.0Typically smaller coupling for meta positions.
Cyclopropyl-H 0.1 - 0.5Small but non-zero coupling, indicating some spin delocalization.

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental generation and measurement of the radical species are necessary to obtain accurate values.

Advanced Structural Analysis and Crystal Engineering of 2 Cyclopropyl 4 Phenylthiazole

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystal. It provides a high-resolution map of electron density, from which the molecular geometry, including bond lengths, bond angles, and conformational details, can be accurately derived.

Single crystal X-ray diffraction has been employed to verify the molecular structure of 2-Cyclopropyl-4-phenylthiazole and its derivatives. This technique confirms the connectivity of the atoms and provides precise measurements of the geometric parameters of the molecule in the solid state. For instance, in related thiazole (B1198619) structures, single crystal X-ray diffraction has been used to resolve bond lengths and angles, confirming the planarity of the thiazole ring. The analysis of compounds containing a thiazole core often reveals a nearly planar ring system. researchgate.netnih.gov

A study on a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, provides specific crystallographic data that can offer insights into the structural characteristics of phenyl-substituted thiazoles. researchgate.netnih.gov

Table 1: Illustrative Crystallographic Data for a Phenylthiazole Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 10.1234 (5)
b (Å) 14.5678 (7)
c (Å) 11.9876 (6)
α (°) 90
β (°) 98.123 (2)
γ (°) 90
Volume (ų) 1748.9 (2)
Z 4

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction.

Table 2: Example Dihedral Angles in a Phenylthiazole Derivative

Torsion Angle Angle (°)
Thiazole Ring - Phenyl Ring 1 13.12 (14)
Thiazole Ring - Phenyl Ring 2 43.79 (14)

Note: Data from a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, illustrating the non-coplanar arrangement of the rings. researchgate.netnih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.govresearchgate.net By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between neighboring molecules.

For a related phenylthiazole derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts. researchgate.netnih.gov This quantitative data highlights the prevalence of van der Waals forces and weaker hydrogen bonding in stabilizing the crystal lattice. The two-dimensional fingerprint plots derived from this analysis provide a unique summary of the intermolecular contacts for the crystal. researchgate.netnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Phenylthiazole Derivative

Contact Type Contribution (%)
H···H 39.2
H···C/C···H 25.2
Cl···H/H···Cl 11.4
O···H/H···O 8.0

Note: Data from 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. researchgate.netnih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. americanpharmaceuticalreview.comucmerced.edu It is particularly useful for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com Different polymorphs can exhibit distinct physical properties.

The PXRD pattern of a compound is a unique fingerprint of its crystalline form. ucmerced.edu For this compound, PXRD can be used to confirm the identity and purity of a synthesized batch by comparing its diffraction pattern to a standard pattern derived from single crystal data or a reference sample. researchgate.net While extensive studies on the polymorphism of this compound are not widely reported, PXRD would be the primary tool for such an investigation. americanpharmaceuticalreview.com Any new crystalline form would produce a distinct powder pattern, indicating a different arrangement of the molecules in the solid state. americanpharmaceuticalreview.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 4 Phenylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations for 2-Cyclopropyl-4-phenylthiazole would focus on optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized structure, a wealth of information about its electronic nature can be derived. bohrium.com

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Theoretical Quantum Chemical Parameters for this compound

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Electronegativity (χ) -(ELUMO + EHOMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1/η The reciprocal of hardness; indicates high polarizability.

This table represents typical parameters derived from DFT calculations. Actual values would require specific computation.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, an MEP analysis would reveal specific regions of varying electrostatic potential:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this molecule, such regions would be concentrated around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to their lone pairs of electrons. These sites are the most likely points for protonation or coordination with Lewis acids.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms, particularly those on the cyclopropyl (B3062369) and phenyl rings, would exhibit positive potential.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the electron-rich and electron-poor sites that govern its intermolecular interactions and chemical reactivity.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. The most common route for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. synarchive.com For this compound, this would theoretically involve the reaction between a 2-halo-1-phenylethanone and cyclopropanecarbothioamide (B1358230).

A computational investigation of this reaction mechanism would use DFT to map out the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and the final product are fully optimized.

Identifying Intermediates: The structures of any stable intermediates, such as the initial adduct or the hydroxythiazoline intermediate, are calculated. nih.gov

Finding Transition States (TS): The central part of the analysis is locating the transition state for each step of the reaction (e.g., the initial nucleophilic attack, the ring-closing cyclization, and the final dehydration). A transition state is a first-order saddle point on the potential energy surface. Its structure provides insight into the geometry of the molecule as bonds are being formed and broken.

Calculating Activation Energies: The energy difference between the reactants and each transition state gives the activation energy (Ea) for that step. The step with the highest activation energy is the rate-determining step of the reaction.

By connecting the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility, kinetics, and the specific atomic motions involved in the transformation.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the molecule's conformational landscape.

For this compound, the key points of flexibility are the single bonds connecting the cyclopropyl and phenyl groups to the rigid thiazole ring. An MD simulation would reveal:

Rotational Freedom: The simulation would map the rotational barriers and preferred dihedral angles for the phenyl and cyclopropyl substituents relative to the thiazole plane. This helps to understand which conformations are most populated at a given temperature.

Conformational Ensembles: Instead of a single structure, MD provides an ensemble of conformations that the molecule can adopt. This is crucial for understanding how the molecule's shape might change in different environments (e.g., in solution or when approaching a biological target).

Solvent Effects: MD simulations can explicitly include solvent molecules, providing a more realistic picture of how interactions with the solvent influence the conformational preferences of the molecule.

The results of MD simulations can be visualized as a free energy surface, which plots the energy of the system as a function of key geometric parameters (like dihedral angles), revealing the most stable conformational states and the energy barriers between them.

Structure-Based Computational Approaches

These methods leverage the three-dimensional structure of molecules to predict and analyze their interactions, which is particularly important in the context of medicinal chemistry and drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. mdpi.com This theoretical approach is fundamental in structure-based drug design to hypothesize how a small molecule might inhibit an enzyme or modulate a receptor.

A theoretical docking study of this compound into a hypothetical enzyme active site would proceed as follows:

Preparation: Three-dimensional structures of the ligand and the target protein are prepared.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted to be the most likely binding mode.

Interaction Analysis: The best-scoring pose is analyzed to identify the specific non-covalent interactions that stabilize the ligand-protein complex.

The analysis would focus on identifying key interactions between the functional groups of this compound and the amino acid residues of the binding site.

Table 2: Potential Ligand-Target Interactions for this compound

Molecular Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Phenyl Ring π-π Stacking / T-shaped Stacking Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic Interactions Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
Thiazole Ring (Nitrogen) Hydrogen Bonding (Acceptor) Serine (Ser), Threonine (Thr), Asparagine (Asn)
Thiazole Ring (Sulfur) Non-conventional interactions -

This analysis helps to build a hypothesis about the molecule's mechanism of action at a molecular level and can guide the design of new analogues with improved binding affinity and selectivity. mdpi.com

Integration of Computational and Experimental Data for Predictive Modeling

The synergy between computational chemistry and experimental data is pivotal for the development of robust predictive models that can forecast the biological activity and other properties of molecules like this compound. This integrated approach is a cornerstone of modern drug discovery and materials science, enabling more efficient and targeted research.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, relies on correlating the structural or physicochemical properties of a series of compounds with their biological activities. Computational chemistry plays a vital role in generating the molecular descriptors used in these models. These descriptors can range from simple 2D properties like molecular weight and logP to more complex 3D parameters derived from DFT calculations, such as HOMO-LUMO energies, dipole moments, and MEP-derived charges.

For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors highlighted the importance of descriptors such as molar refractivity (MR), LogP, and LUMO energy in determining their inhibitory activity imist.ma. The development of a predictive model for a series of compounds including this compound would follow a similar workflow:

Data Collection: A dataset of thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational methods.

Model Building: Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) would be used to build a mathematical model that relates the descriptors to the observed activity imist.ma.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for the discovery of new active compounds.

Furthermore, the integration of computational and experimental data extends beyond QSAR. For example, comparing theoretically calculated spectroscopic data (e.g., IR, NMR) with experimental spectra can help to confirm the structure of a synthesized compound and provide a more detailed understanding of its vibrational and electronic properties mdpi.com. Molecular docking studies, which are a form of computational modeling, can predict the binding mode of a molecule within the active site of a biological target, and these predictions can be validated and refined through experimental techniques like X-ray crystallography.

The table below illustrates the types of data that would be generated and integrated in a predictive modeling study of this compound and its analogs.

CompoundExperimental Activity (IC50, µM)Calculated LogPCalculated HOMO (eV)Calculated LUMO (eV)Predicted Activity (µM)
Analog 11.23.5-6.2-1.51.1
Analog 22.53.8-6.5-1.32.3
Analog 30.83.2-6.1-1.60.9
This compound To be determined3.6-6.3-1.4To be predicted

This integrated approach, combining the predictive power of computational models with the empirical validation of experimental work, is essential for advancing our understanding of this compound and accelerating the discovery of its potential applications.

Structure Activity Relationship Sar Studies of 2 Cyclopropyl 4 Phenylthiazole Derivatives

Elucidating the Influence of the Cyclopropyl (B3062369) Moiety on Molecular Activity

In broader studies of bioactive molecules, the introduction of a cyclopropyl group has been associated with enhanced metabolic stability and increased potency. The cyclopropyl moiety can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life. Furthermore, its rigid structure can lock the molecule into a specific conformation that is favorable for binding to a biological target. While direct studies on the 2-cyclopropyl-4-phenylthiazole scaffold are limited, research on related compounds, such as 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, has highlighted the contribution of the cyclopropyl group to antioxidant and antibacterial activities. semanticscholar.org

The replacement of the cyclopropyl group with other small alkyl groups, such as methyl or ethyl, would likely alter the conformational rigidity and electronic properties of the 2-position, potentially leading to a decrease in activity. The specific interactions of the cyclopropyl group with the target protein's binding pocket are crucial for its positive contribution to the activity.

Investigating the Role of Substituents on the 4-Phenyl Ring

The 4-phenyl ring is a common feature in many bioactive thiazole (B1198619) derivatives, and its substitution pattern offers a wide scope for modulating activity. SAR studies on various 4-phenylthiazole (B157171) analogs have consistently shown that the nature and position of substituents on this ring are critical for potency and selectivity.

Electron-donating and electron-withdrawing groups can significantly impact the electronic environment of the entire molecule, which in turn affects its interaction with biological targets. For instance, in a series of 2,4-disubstituted thiazole derivatives, the presence of a nitro (NO2) group, which is strongly electron-withdrawing, or a methoxy (B1213986) (OCH3) group, which is electron-donating, at the para-position of the phenyl ring was found to significantly improve antimicrobial activity. japsonline.comresearchgate.net

The position of the substituent is also a critical factor. In some series of 2-amino-4-phenylthiazole (B127512) derivatives, a clear trend was observed for halogen substituents, with the activity order being para > meta > ortho. mdpi.com This suggests that steric hindrance and the specific location of electronic effects play a vital role in the molecule's ability to fit into the active site of its target.

The following table summarizes the general effects of various substituents on the 4-phenyl ring based on studies of related 4-phenylthiazole compounds.

Substituent GroupPositionGeneral Effect on Activity
Nitro (NO2)ParaIncreased antimicrobial activity
Methoxy (OCH3)ParaIncreased antimicrobial activity
Halogens (F, Cl, Br)ParaGenerally favorable for activity
Halogens (F, Cl, Br)MetaModerate activity
Halogens (F, Cl, Br)OrthoDecreased activity, possibly due to steric hindrance

Effects of Modifications at the 2-Position of the Thiazole Ring

While the focus of this article is on the this compound scaffold, understanding the effects of replacing the cyclopropyl group with other moieties is essential for a comprehensive SAR analysis. The 2-position of the thiazole ring is a key site for modification, and its substituent directly influences the molecule's interaction with its biological target.

In broader studies of 2,4-disubstituted thiazoles, a variety of groups at the 2-position have been explored, including alkyl, aryl, and heteroaryl moieties. Preliminary pharmacological observations have shown that 2-alkyl and heteroaryl substituents can significantly influence antibacterial activity. benthamdirect.com The replacement of a small, rigid group like cyclopropyl with a larger, more flexible alkyl chain or a bulky aryl group would drastically alter the molecule's size, shape, and lipophilicity.

For example, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, compounds bearing bulky alkyl or polar functional groups at the 2-position of the thiazole ring were found to be weak inhibitors of cyclooxygenase. nih.gov This suggests that for certain targets, a smaller and more constrained substituent at the 2-position, such as a cyclopropyl group, may be optimal for achieving high potency. The specific nature of the substituent at this position dictates the potential for hydrogen bonding, hydrophobic interactions, and steric complementarity within the target's binding site.

Impact of Other Peripheral Substitutions on Activity Profiles

Beyond the core 2-cyclopropyl and 4-phenyl groups, substitutions at other positions of the thiazole ring, although less commonly explored, can also modulate the activity profile. The C5 position of the thiazole ring is a potential site for introducing further diversity.

In a study of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, the introduction of a methyl group at the 5-position of the thiazole ring was found to be favorable for cyclooxygenase inhibitory activity. nih.gov This indicates that even small alkyl substitutions at this position can positively influence the compound's interaction with its target.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For 2,4-disubstituted thiazole derivatives, QSAR models have been developed to identify key molecular descriptors that govern their antimicrobial activity. japsonline.comresearchgate.net

These studies have indicated that molecular connectivity indices and Kier's shape indices are important parameters for the antimicrobial activity of these compounds. japsonline.com Such models can be instrumental in predicting the activity of novel derivatives and guiding the design of more potent analogs.

For the this compound series, a QSAR study would likely involve the calculation of a wide range of descriptors, including:

Topological descriptors: Describing the atomic connectivity and branching of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: Characterizing the size and shape of the molecule.

By developing a robust QSAR model, it would be possible to rationalize the observed SAR trends and make informed decisions in the design of new this compound derivatives with optimized activity profiles. Such models have been successfully applied to other classes of thiazole derivatives to predict their activity against various biological targets. nih.gov

Advanced Applications and Functional Research of 2 Cyclopropyl 4 Phenylthiazole Non Clinical Focus

Exploration as Chemical Probes for Biological Pathways

Investigation of Cellular Process Modulation (e.g., migration, cytoskeletal dynamics)

There is no specific research available detailing the use of 2-Cyclopropyl-4-phenylthiazole as a chemical probe for modulating cellular processes such as cell migration or cytoskeletal dynamics.

Scientific investigation in this area has largely focused on the broader class of thiazole (B1198619) derivatives. These related compounds have been explored as potential modulators of cell migration, particularly in the context of cancer research where they have been shown to inhibit the movement of metastatic cells. For instance, certain 2-amino-4-phenylthiazole (B127512) derivatives have been identified as inhibitors of cancer cell migration and invasion heteroletters.org. Patent literature describes derivatives such as 2-cyclopropyl-5-phenyl-thiazole-4-carboxylic acid as agonists for the ALX receptor, which plays a role in G protein-mediated signaling that influences directional cell migration googleapis.com. However, these findings apply to different molecular structures and cannot be directly attributed to this compound.

Roles in Agrochemicals and Environmental Science

Algicidal Agent Development and Mechanistic Insights

No studies were found that investigate or identify this compound as an algicidal agent. The thiazole ring is a component of some natural and synthetic compounds with biocidal properties, but research has not specified this particular cyclopropyl-phenyl derivative. Work on related structures, such as thiazolidinedione derivatives, has shown some activity against harmful algal bloom species, but these compounds are structurally distinct from this compound.

Applications in Coordination Chemistry and Metal Complexation

There is no specific information in the scientific literature regarding the use of this compound as a ligand in coordination chemistry or for metal complexation. While the thiazole ring contains nitrogen and sulfur atoms that can act as coordination sites for metal ions, the complexing behavior of this specific compound has not been documented.

Research on analogous compounds, such as 2-amino-4-phenylthiazole derivatives, has shown that they can form stable complexes with various transition metals, including Platinum(II), Vanadium(IV), Zirconium(IV), and Uranium(VI) heteroletters.orgekb.eg. In these cases, the nitrogen atom of the thiazole ring and the exocyclic amino group are typically involved in binding the metal ion. Without experimental data, the specific coordination properties of this compound remain uncharacterized.

Potential in Catalysis and Organic Transformations

Direct applications of this compound in catalysis or as a key reagent in specific organic transformations are not reported in the available literature. Research has been conducted on the reactivity of the cyclopropyl-thiazole scaffold itself, rather than its use as a catalyst. For example, studies have shown that 2-cyclopropylthiazoles can undergo an iminocyclopropane-pyrroline rearrangement under acidic conditions to form fused heterocyclic systems mathnet.ru.

Additionally, the synthesis of various substituted thiazoles, including complex derivatives like 4-Benzhydryl-5-cyclopropyl-2-phenylthiazole, has been achieved using alkaline earth metal catalysts acs.orgnih.gov. These studies focus on the synthesis of the thiazole ring rather than the catalytic use of a pre-formed this compound molecule. The general reactivity of the thiazole ring is known, including its susceptibility to deprotonation at the C2 position by strong bases, which allows for subsequent reactions with electrophiles pharmaguideline.com. However, specific catalytic cycles or transformations employing this compound have not been described.

Future Directions and Emerging Research Avenues for 2 Cyclopropyl 4 Phenylthiazole

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility is steering the synthesis of thiazole (B1198619) derivatives, including 2-cyclopropyl-4-phenylthiazole, towards more sustainable practices. researchgate.net While classical methods like the Hantzsch thiazole synthesis have been foundational, future research is focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. benthamdirect.comeurekaselect.com

Emerging green synthetic strategies applicable to thiazole derivatives involve the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions. researchgate.net Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being explored to improve reaction efficiency and reduce reliance on conventional heating. researchgate.net The use of water or bio-based solvents in place of volatile organic compounds is a key area of development. researchgate.netresearchgate.net Furthermore, the application of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, presents a promising eco-friendly approach to synthesizing novel thiazole compounds. mdpi.com These methodologies offer significant advantages in terms of scalability, cost-effectiveness, and simpler purification processes. researchgate.net

ParameterTraditional Synthesis (e.g., Hantzsch)Emerging Green Methodologies
Solvents Often volatile organic compounds (VOCs)Water, ionic liquids, green solvents researchgate.netresearchgate.net
Catalysts Strong acids/bases, potentially hazardousRecyclable biocatalysts, heterogeneous catalysts researchgate.netmdpi.com
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound researchgate.net
Reaction Time Often several hoursCan be significantly reduced mdpi.com
Waste Generation Can be substantialMinimized through atom economy principles researchgate.net
Work-up Often requires extensive purificationSimpler and more environmentally friendly researchgate.netresearchgate.net

This table provides a comparative overview of traditional versus emerging green synthetic methodologies for thiazole derivatives.

Advanced Spectroscopic and Structural Characterization Innovations

A comprehensive understanding of the structure-property relationships of this compound is crucial for its development. While standard spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR are routinely used to confirm the structure of newly synthesized thiazole derivatives, future research will increasingly rely on more advanced techniques to probe subtle structural and electronic features. mdpi.comsapub.orgnih.gov

Innovations in this area include the application of two-dimensional NMR techniques for unambiguous assignment of complex structures and the use of high-resolution mass spectrometry (HRMS) for precise molecular formula determination. nih.gov X-ray crystallography is particularly valuable for providing detailed insights into the solid-state conformation and intermolecular interactions, such as π-π stacking and hydrogen-bonding networks, which can significantly influence the material's properties. researchgate.net Beyond static structural analysis, advanced techniques like fluorescence spectroscopy at various temperatures and X-ray Absorption Near Edge Structure (XANES) synchrotron analyses can unveil the compound's thermal and electronic properties, which are critical for applications in optoelectronics and sensing. researchgate.net These sophisticated analytical methods provide a more complete picture of the molecule's behavior, facilitating the rational design of derivatives with tailored functionalities. researchgate.net

TechniqueInformation ProvidedRelevance for this compound
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition. nih.govUnambiguous confirmation of synthetic products and metabolites.
2D-NMR (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms.Precise structural elucidation of complex derivatives.
X-ray Crystallography 3D molecular structure, bond lengths/angles, intermolecular interactions. researchgate.netUnderstanding crystal packing and solid-state properties.
Fluorescence Spectroscopy Electronic excited states, quantum yield, and environmental sensitivity. researchgate.netExploring potential in optoelectronic devices, sensors, and bio-imaging.
XANES Synchrotron Analysis Local electronic structure and oxidation states. researchgate.netCharacterizing electronic properties for advanced material applications.

This table summarizes advanced characterization techniques and their potential applications in the study of this compound.

Refined Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in the design and study of novel molecules. For this compound, future research will leverage refined computational models to predict a wide range of properties, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. Density Functional Theory (DFT) is a powerful method used to model the electronic structure, molecular geometry, and spectroscopic properties of thiazole derivatives. mdpi.com

These computational studies can predict reactivity, identify the most likely sites for electrophilic or nucleophilic attack, and rationalize reaction mechanisms. mdpi.com Molecular docking simulations are another critical area, used to predict the binding affinity and interaction modes of thiazole derivatives with biological targets like proteins and enzymes. mdpi.com This in silico screening can prioritize compounds for synthesis and biological testing. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) studies can be computationally modeled to predict the pharmacokinetic profile of potential drug candidates, a crucial step in drug discovery. nih.gov The synergy between computational prediction and experimental validation will accelerate the development of this compound-based compounds with desired activities.

Modeling TechniquePredicted PropertiesApplication in Future Research
Density Functional Theory (DFT) Molecular orbitals (HOMO/LUMO), electronic structure, vibrational frequencies, reaction pathways. mdpi.comRationalizing reactivity, predicting spectroscopic data, guiding synthetic design.
Molecular Docking Binding modes and affinities with biological macromolecules. mdpi.comIdentifying potential therapeutic targets and designing potent inhibitors.
Molecular Dynamics (MD) Simulation Conformational changes and stability of molecule-protein complexes over time. nih.govUnderstanding the dynamic nature of biological interactions.
ADME/Toxicity Prediction Pharmacokinetic properties (e.g., absorption, metabolism) and potential toxicity. nih.govEarly-stage evaluation of drug-likeness and safety profiles.

This table outlines key computational modeling techniques and their predictive capabilities for research on this compound.

Exploration of Novel Functional Group Derivatizations and Hybrid Structures

Expanding the chemical space around the this compound core is a primary avenue for future research. This involves the strategic introduction of various functional groups and the creation of hybrid molecules to modulate the compound's physicochemical and biological properties. The synthesis of new derivatives by reacting the core structure with different aromatic aldehydes, acyl halides, or isothiocyanates can lead to compounds with enhanced or entirely new activities. mdpi.com

A particularly promising strategy is the development of hybrid molecules, where the this compound moiety is covalently linked to other pharmacologically important heterocycles, such as pyrazole, pyrimidine, or benzothiazole. researchgate.netmdpi.comacs.org This molecular hybridization aims to combine the therapeutic advantages of both scaffolds into a single molecule, potentially leading to synergistic effects or a broader spectrum of activity. researchgate.netacs.org For example, creating thiazole-pyrazoline hybrids has been shown to yield compounds with diverse pharmaceutical applications. acs.org The systematic exploration of these derivatizations and hybrid structures, guided by computational predictions and followed by thorough biological evaluation, represents a fertile ground for discovering next-generation compounds based on the this compound framework.

Modification StrategyExample Scaffolds/GroupsPotential Outcome
Functional Group Derivatization Arylideneamino, amides, arylazo groups, thioureas. mdpi.comModulation of solubility, electronic properties, and target-specific interactions.
Hybridization with Heterocycles Pyrazole, pyrazoline, triazole, pyrimidine. researchgate.netacs.orgCreation of multifunctional molecules with potentially synergistic or novel biological activities.
Introduction of Halogens Fluoro, Chloro, Bromo substituents. researchgate.netEnhancement of bioactivity and alteration of metabolic stability.
Bioisosteric Replacement Replacing phenyl group with other aromatic/heteroaromatic rings.Fine-tuning of steric and electronic properties to improve efficacy and selectivity.

This table details strategies for creating novel derivatives and hybrid structures of this compound.

Q & A

Basic: How can researchers optimize the synthesis of 2-Cyclopropyl-4-phenylthiazole to achieve high yields?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction conditions, including solvent selection (e.g., THF, DMF), catalysts (e.g., Cu(I) for cyclopropane formation), and temperature control. For example, cyclopropane ring formation often benefits from low-temperature conditions (0–5°C) to minimize side reactions . Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound effectively. Evidence from similar thiazole syntheses shows yields exceeding 90% when using stoichiometric control of intermediates (e.g., thiourea derivatives) and inert atmospheres to prevent oxidation .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR : Key for identifying cyclopropyl protons (δ ~0.5–2.0 ppm, split into multiplets) and thiazole ring protons (δ ~6.5–8.5 ppm). Aromatic protons from the phenyl group appear as distinct doublets in the δ ~7.2–7.8 ppm range .
  • FT-IR : Confirm C-S-C stretching (650–750 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₀N₂S) with <2 ppm error .

Basic: How should researchers address discrepancies in melting point data across different batches?

Methodological Answer:
Contradictions in melting points (e.g., 80–82°C vs. 85–87°C) often arise from impurities or polymorphic forms. Solutions include:

  • Recrystallization using mixed solvents (e.g., ethanol/water) to enhance purity .
  • Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate with HPLC (≥95% purity threshold) to rule out impurities .

Advanced: How can in silico modeling guide the design of this compound derivatives for antimicrobial activity?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to bacterial targets (e.g., E. coli DNA gyrase). For example, substituents at the 4-phenyl position (e.g., halogens) enhance hydrophobic interactions in the enzyme pocket .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., electron-withdrawing groups improving electrophilicity) .
  • ADMET Prediction : SwissADME can prioritize derivatives with favorable pharmacokinetic profiles .

Advanced: What strategies resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent controls to isolate compound-specific effects .
  • Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility.
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 4-(4-chlorophenyl)thiazoles) to identify trends in substituent effects .

Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light .
  • pH Stability : Test solubility and decomposition in buffers (pH 1–13) to identify optimal storage pH (e.g., neutral conditions for thiazoles) .

Advanced: What experimental designs are recommended for analyzing synergistic effects in combination therapies?

Methodological Answer:

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for combinations with known antibiotics (e.g., β-lactams). Synergy is defined as FIC ≤0.5 .
  • Time-Kill Curves : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic synergy .

Advanced: How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration discrepancies (e.g., cyclopropane ring puckering) by comparing experimental vs. calculated powder diffraction patterns .
  • NOESY NMR : Identify through-space interactions to validate stereochemical assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.